N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the condensation of 6-bromo-1H-indole with N-(3-acetylamino)phenyl acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The specific reaction conditions, such as solvent choice and reaction time, can vary depending on the desired outcome and scale of production.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving consistent product quality and higher production rates. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
6-bromo-1H-indole: A precursor used in the synthesis of the compound.
N-(3-acetylamino)phenyl acetamide: Another precursor used in the synthesis.
Uniqueness
N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16BrN3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
MUBMRMFDCFDVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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